molecular formula C23H14Cl2F2N4OS B12375291 p38-|A MAPK-IN-7

p38-|A MAPK-IN-7

Cat. No.: B12375291
M. Wt: 503.3 g/mol
InChI Key: RTMSXKLHNSDNTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p38-|A MAPK-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to increase efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

p38-|A MAPK-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or selectivity .

Scientific Research Applications

p38-|A MAPK-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

p38-|A MAPK-IN-7 exerts its effects by specifically inhibiting the p38 MAPK pathway. This pathway involves a cascade of phosphorylation events, starting with the activation of MAPK kinase kinases (MAP3Ks), which phosphorylate and activate MAPK kinases (MAP2Ks). These, in turn, phosphorylate and activate p38 MAPK. This compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling events, leading to reduced cellular responses to stress stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p38-|A MAPK-IN-7 is unique due to its high selectivity and potency in inhibiting the p38 MAPK pathway. Its distinct chemical structure allows for specific interactions with the active site of p38 MAPK, making it a valuable tool for studying the pathway and developing targeted therapies .

Properties

Molecular Formula

C23H14Cl2F2N4OS

Molecular Weight

503.3 g/mol

IUPAC Name

5-[2,6-dichloro-4-[methyl(prop-2-ynyl)amino]phenyl]-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one

InChI

InChI=1S/C23H14Cl2F2N4OS/c1-3-8-30(2)14-10-15(24)21(16(25)11-14)22-18-5-7-20(29-31(18)12-28-23(22)32)33-19-6-4-13(26)9-17(19)27/h1,4-7,9-12H,8H2,2H3

InChI Key

RTMSXKLHNSDNTA-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl

Origin of Product

United States

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